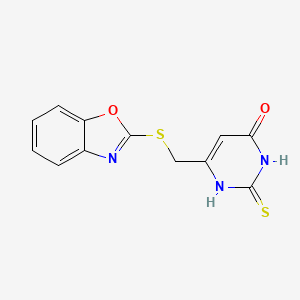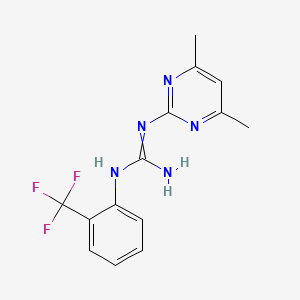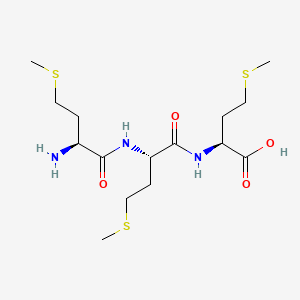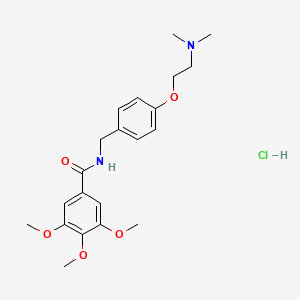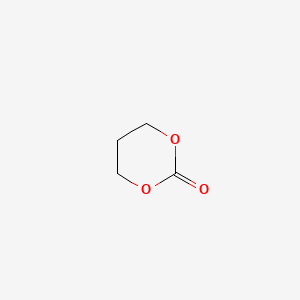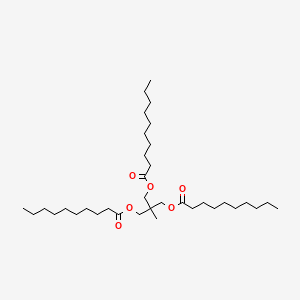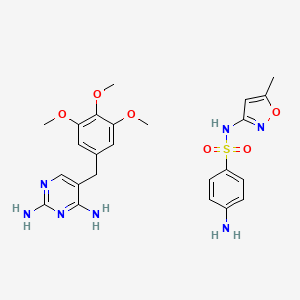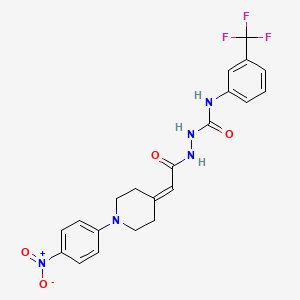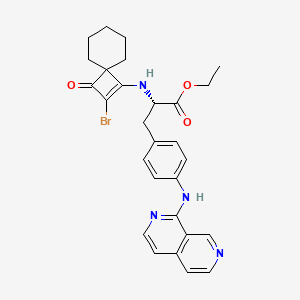
Zaurategrast ethyl ester
Overview
Description
Zaurategrast ethyl ester, also known as CDP323, is a small-molecule prodrug antagonist of the vascular cell adhesion molecule 1 (VCAM-1) binding to α4-integrins. It was originally developed by the British biopharmaceutical company Celltech plc. (now UCB S.A.) for the treatment of multiple sclerosis and other potential indications . The compound is known for its ability to prevent immune cells from migrating from blood vessels to inflamed tissues, thereby reducing tissue damage caused by uncontrolled immune cell migration .
Mechanism of Action
Target of Action
Zaurategrast ethyl ester, also known as CDP323, is a prodrug of CT7758 . The primary targets of this compound are the α4β1 and α4β7 integrins . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The α4β1 and α4β7 integrins are involved in immune responses, particularly in the migration of immune cells .
Mode of Action
This compound acts as an antagonist of the α4β1 and α4β7 integrins . By binding to these integrins, it prevents the adhesion of immune cells to the vascular cell adhesion molecule 1 (VCAM-1), thereby inhibiting the migration of these cells from blood vessels to various inflamed tissues . This mechanism is thought to prevent excessive immune reactions and subsequent tissue damage, as seen during uncontrolled immune cell migration in conditions like multiple sclerosis .
Pharmacokinetics
It is mentioned that zaurategrast was well tolerated at oral doses up to 1000 mg given twice daily for 7 consecutive days . The oral administration resulted in inhibition of VCAM-1 binding, which could be maintained throughout a 12‑ or 24‑hour dose interval at well-tolerated doses .
Result of Action
The primary result of this compound’s action is the reduction of immune cell migration to inflamed tissues, including the brain . This leads to a decrease in inflammation and tissue damage, particularly in the context of autoimmune diseases like multiple sclerosis .
Biochemical Analysis
Biochemical Properties
Zaurategrast Ethyl Ester interacts with α4-integrins, which are proteins involved in cell adhesion and immune response . The nature of these interactions is antagonistic, meaning that this compound inhibits the function of α4-integrins .
Cellular Effects
This compound influences cell function by preventing immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This mechanism is thought to prevent overshooting immune reactions and subsequent tissue damage as seen during uncontrolled immune cell migration as in multiple sclerosis .
Molecular Mechanism
The mechanism of action of this compound relies on its ability to bind to α4-integrins, thereby inhibiting their function . This results in a decrease in immune cell migration, which can help to prevent tissue damage in conditions such as multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zaurategrast ethyl ester involves the preparation of its active entity, CT7758, followed by esterification to form the ethyl ester derivative. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving bromination, cyclization, and amination.
Esterification: The carboxylic acid group of CT7758 is esterified using ethanol in the presence of a suitable catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-scale bromination and cyclization: These steps are carried out in large reactors with controlled temperature and pressure.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Zaurategrast ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the brominated and amine functional groups.
Substitution: The bromine atom in the core structure can be substituted with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Hydrolysis: The major product is the carboxylic acid derivative of CT7758.
Oxidation and Reduction: These reactions yield various oxidized or reduced forms of the compound, depending on the specific conditions used.
Scientific Research Applications
Zaurategrast ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying integrin antagonists and their interactions with VCAM-1.
Biology: The compound is used to investigate the mechanisms of immune cell migration and inflammation.
Industry: The compound is used in the development of new drugs targeting integrin-mediated pathways.
Comparison with Similar Compounds
Natalizumab: A monoclonal antibody that targets α4-integrins and is used to treat multiple sclerosis.
Vedolizumab: Another monoclonal antibody that targets α4β7-integrins and is used to treat inflammatory bowel disease.
Firategrast: A small-molecule antagonist of α4-integrins, similar to Zaurategrast ethyl ester.
Uniqueness: this compound is unique in its small-molecule structure, which allows for oral administration, unlike monoclonal antibodies that require injection. Additionally, its prodrug nature enables it to be converted into its active form, CT7758, within the body, providing targeted therapeutic effects .
Properties
IUPAC Name |
ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAXXZCQKMTMO-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196546 | |
| Record name | UCB-1184197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CDP323 is believed to stop immune cells from migrating from blood vessels walls to reach other tissues, including tissues in the central nervous system, where they can cause encephalomyelitis (or inflammation of the white matter in the brain and spinal cord). This inhibition of cell migration prevents immunogenic reactions that lead to tissue damage, which is often a consequence of uncontrolled cell migration. | |
| Record name | CDP323 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
455264-30-9 | |
| Record name | UCB-1184197 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UCB-1184197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UCB-1184197 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A54BAZ0YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)
![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)
![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)
